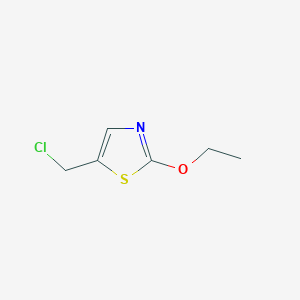

5-(Chloromethyl)-2-ethoxy-1,3-thiazole

描述

Overview of Thiazole (B1198619) Chemistry and its Research Relevance

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry. quinoline-thiophene.comsysrevpharm.orgbohrium.com This structural motif is present in a wide array of biologically active compounds, both naturally occurring and synthetic. jetir.org The inherent aromaticity of the thiazole ring, coupled with the presence of heteroatoms, imparts unique electronic properties that allow for a diverse range of chemical transformations. fabad.org.tr

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. sysrevpharm.orgjetir.orgfabad.org.tr The versatility of the thiazole scaffold allows medicinal chemists to fine-tune the biological activity of molecules through the introduction of various substituents at different positions on the ring. This adaptability has made thiazole a privileged structure in drug discovery and development. bohrium.com

Strategic Importance of 5-(Chloromethyl)-2-ethoxy-1,3-thiazole in Organic Synthesis and Medicinal Chemistry Research

The strategic importance of this compound lies in the distinct reactivity of its functional groups. The chloromethyl group at the 5-position serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, thereby enabling the construction of diverse molecular libraries for biological screening.

The combination of these two functionalities on a single thiazole core makes this compound a valuable intermediate for the synthesis of complex, biologically active molecules. Its utility as a building block is evident in its potential to serve as a precursor for a range of substituted thiazole derivatives with potential therapeutic applications.

Research Rationale and Scope of Investigation for this compound

The rationale for investigating this compound stems from the established importance of substituted thiazoles in medicinal chemistry and the synthetic utility of its constituent functional groups. Research into this compound is driven by the potential to discover novel bioactive molecules by leveraging the reactivity of the chloromethyl group to introduce diverse substituents.

The scope of investigation for this compound encompasses several key areas:

Development of efficient synthetic routes: While the synthesis of related compounds like 2-chloro-5-(chloromethyl)-1,3-thiazole is well-documented in patent literature, specific and optimized methods for the preparation of the 2-ethoxy analogue are of significant interest. google.comjustia.comgoogle.comsemanticscholar.orgpatsnap.comunifiedpatents.comgoogleapis.com

Exploration of its reactivity: A thorough understanding of the reactivity of both the chloromethyl group and the thiazole ring is crucial for its effective utilization in organic synthesis.

Synthesis of novel derivatives: Utilizing the compound as a scaffold to synthesize new families of thiazole derivatives for evaluation in various biological assays.

Structure-activity relationship (SAR) studies: Investigating how modifications to the substituents introduced via the chloromethyl handle affect the biological activity of the resulting compounds.

The data presented in the following table highlights the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 937655-31-7 |

| Molecular Formula | C₆H₈ClNOS |

| Molar Mass | 177.65 g/mol |

Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-2-ethoxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-2-9-6-8-4-5(3-7)10-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYAYSXEFVSKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(S1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloromethyl 2 Ethoxy 1,3 Thiazole

Established Synthetic Routes to 5-(Chloromethyl)-2-ethoxy-1,3-thiazole and Analogues

Hantzsch Heterocyclization and Related Condensation Reactions

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. This classical method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, a plausible Hantzsch-type approach involves the reaction of a suitable α,α'-dihaloketone with O-ethyl thiocarbamate.

A key starting material for introducing the 5-(chloromethyl) group is 1,3-dichloroacetone. The reaction of 1,3-dichloroacetone with various amidinothioureas has been shown to produce (2-amino-5-thiazolyl) chloromethyl ketones benthamdirect.com. By analogy, the condensation of 1,3-dichloroacetone with O-ethyl thiocarbamate would be expected to yield the target compound, this compound. The reaction likely proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thiocarbamate on one of the carbonyl-activated methylene (B1212753) groups of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The reaction conditions for Hantzsch synthesis can be varied, with solvents such as isopropanol being commonly employed, often with refluxing for several hours benthamdirect.com. While this direct route is highly plausible, the synthesis of the closely related 2-chloro-5-(chloromethyl)thiazole has been reported from the reaction of 1,3-dichloropropene with sodium thiocyanate followed by chlorination doaj.org. This suggests that alternative strategies involving multi-step sequences can also be employed for the synthesis of 5-halomethylthiazole derivatives.

A general representation of the Hantzsch synthesis for a 2-alkoxy-5-(chloromethyl)thiazole is depicted below:

Reaction Scheme: Hantzsch-type Synthesis

| Reactant A | Reactant B | Product |

| 1,3-Dichloroacetone | O-Ethyl thiocarbamate | This compound |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry by combining three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs for thiazole synthesis can be applied to devise a potential route.

A one-pot, three-component reaction for the synthesis of functionalized thiazoles has been reported, involving the reaction of isothiocyanates, primary alkylamines, and 2-chloro-1,3-dicarbonyl compounds under solvent-free conditions tandfonline.comresearchgate.net. Adapting this strategy, one could envision a reaction between an ethoxycarbonyl isothiocyanate, an amine, and a chlorinating agent that could lead to the desired substitution pattern.

Another MCR approach involves the reaction of aryl aldehydes, monochloroacetic acid, and ammonium (B1175870) thiocyanate under ultrasound irradiation to produce thiazolone derivatives rsc.org. By carefully selecting the starting materials, it may be possible to develop a one-pot synthesis for this compound. For instance, a hypothetical MCR could involve the reaction of glyoxal, O-ethyl thiocarbamate, and a chlorinating agent in a suitable solvent.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on environmentally benign chemical processes has led to the development of green synthetic methodologies for a wide range of heterocyclic compounds, including thiazoles. These approaches aim to minimize the use of hazardous solvents, reduce energy consumption, and improve atom economy bepls.com.

Solvent-Free and Aqueous Medium Syntheses

Conducting reactions in the absence of a solvent or in an aqueous medium are key principles of green chemistry. Solvent-free synthesis of functionalized thiazoles has been achieved through multicomponent reactions, offering advantages such as high yields and simple work-up procedures benthamdirect.comingentaconnect.com. For the synthesis of this compound, a solvent-free Hantzsch-type condensation between 1,3-dichloroacetone and O-ethyl thiocarbamate could be explored, potentially under neat conditions or with grinding.

Syntheses in aqueous media are also highly desirable. The use of water as a solvent in a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides under microwave conditions has been reported to produce trisubstituted thiazoles in good to very good yields tandfonline.com. This demonstrates the feasibility of employing water as a green solvent for thiazole synthesis.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity bepls.com. The Hantzsch thiazole synthesis is particularly amenable to microwave assistance. The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas has been successfully carried out using microwave heating, resulting in lower yields and longer reaction times under conventional reflux conditions ingentaconnect.com.

Microwave-assisted synthesis has also been employed for the preparation of various heterocyclic compounds, including 2H-chromene derivatives bearing phenylthiazolidinones, with reactions completed in minutes compared to hours with conventional heating mdpi.com. A microwave-assisted method for the synthesis of dihydropyrazinones has also been developed bepls.com. Based on these precedents, a microwave-assisted Hantzsch reaction between 1,3-dichloroacetone and O-ethyl thiocarbamate in a suitable solvent like ethanol or even under solvent-free conditions is a highly promising green route to this compound.

Table of Microwave-Assisted Thiazole Synthesis Examples

| Reactants | Product Type | Conditions | Yield | Reference |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave, Methanol | Higher than conventional | ingentaconnect.com |

| Aryl ketones, thiosemicarbazide, phenacyl bromides | Hydrazinyl thiazoles | Microwave, Solvent-free, 300W | Good | bepls.com |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Trisubstituted thiazoles | Microwave, Water | Good to very good | tandfonline.com |

Ultrasound-Assisted Synthetic Protocols

Ultrasonic irradiation is another green chemistry technique that can enhance reaction rates and yields. The application of ultrasound in the synthesis of thiazole derivatives has been demonstrated to be an efficient and environmentally friendly approach. A one-pot, multi-component synthesis of new substituted Hantzsch thiazole derivatives has been successfully carried out under ultrasonic irradiation using a reusable catalyst mdpi.com. This method provided dramatic improvements in terms of higher yields and shorter reaction times compared to conventional heating mdpi.com.

The synthesis of various thiazole derivatives has been achieved using ultrasound-assisted methods, often in shorter reaction times and with simpler work-ups compared to traditional methods nih.govresearchgate.net. For the synthesis of this compound, an ultrasound-assisted Hantzsch condensation of 1,3-dichloroacetone and O-ethyl thiocarbamate could offer a green and efficient alternative to conventional heating methods. The use of an eco-friendly biocatalyst in conjunction with ultrasonic irradiation has also been reported for the synthesis of novel thiazole derivatives, highlighting the potential for further greening of these synthetic processes nih.govnih.gov.

Summary of Green Synthetic Approaches for Thiazoles

| Green Chemistry Principle | Methodology | Potential Application for Target Compound |

| Solvent Minimization | Solvent-free reaction | Grinding or neat reaction of 1,3-dichloroacetone and O-ethyl thiocarbamate. |

| Use of Safer Solvents | Aqueous medium synthesis | Hantzsch or MCR in water, potentially with a phase-transfer catalyst. |

| Energy Efficiency | Microwave-assisted synthesis | Rapid Hantzsch condensation under microwave irradiation. |

| Energy Efficiency | Ultrasound-assisted synthesis | Accelerated Hantzsch reaction using ultrasonic waves. |

Catalyst-Free and Reusable Catalyst Systems

The pursuit of sustainable chemical processes has spurred the development of catalyst-free and reusable catalyst systems for the synthesis of thiazole derivatives. These approaches aim to minimize waste, reduce costs, and simplify reaction procedures.

Catalyst-Free Systems:

Catalyst-free methods for the synthesis of thiazole rings often rely on the inherent reactivity of the starting materials under specific reaction conditions. One notable approach is the Hantzsch thiazole synthesis, which can, in some instances, proceed without a catalyst. This reaction typically involves the condensation of an α-haloketone with a thioamide. The reaction is driven by the nucleophilicity of the sulfur atom in the thioamide attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. For the synthesis of polysubstituted 5-acylamino-1,3-thiazoles, a catalyst-free heterocyclization of α-chloroglycinates with thiobenzamides or thioureas has been successfully developed nih.govresearchgate.net. While not directly applied to this compound, this methodology highlights the feasibility of catalyst-free thiazole synthesis.

Another green approach involves conducting the reaction in environmentally benign solvents like water or polyethylene glycol (PEG), or even under solvent-free conditions. bepls.com Microwave irradiation has also been employed to accelerate these reactions, often eliminating the need for a catalyst. bepls.com

Reusable Catalyst Systems:

Reusable catalysts offer a significant advantage in terms of sustainability and process economy. Heterogeneous catalysts, in particular, can be easily separated from the reaction mixture and reused multiple times. Silica-supported tungstosilisic acid has been effectively utilized as a reusable catalyst in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This solid acid catalyst facilitates the condensation reaction and can be recovered by simple filtration. mdpi.com The reusability of such catalysts has been demonstrated over several cycles without a significant loss of activity, as shown in the table below.

| Reaction Cycle | Yield (%) |

|---|---|

| 1 | 90 |

| 2 | 88 |

| 3 | 87 |

| 4 | 85 |

| 5 | 84 |

Chemo- and Regioselective Considerations in Thiazole Ring Formation

The formation of the this compound ring necessitates precise control over chemo- and regioselectivity. The classical Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, provides a clear illustration of these principles.

The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of synthesizing the target molecule, a key precursor would be a derivative of 3-chloro-1,1-diethoxypropane which can be halogenated at the C2 position to provide the α-halocarbonyl moiety. The thioamide counterpart would be ethyl thiooxamate or a related species to introduce the ethoxy group at the 2-position of the thiazole ring.

Chemoselectivity: The thioamide possesses two nucleophilic centers: the sulfur and the nitrogen atom. In the Hantzsch synthesis, the reaction is initiated by the nucleophilic attack of the sulfur atom on the α-carbon of the halocarbonyl compound. This preference is attributed to the higher nucleophilicity of sulfur (a "soft" nucleophile) towards the "soft" electrophilic carbon bearing the halogen. Subsequent cyclization occurs through the attack of the nitrogen atom on the carbonyl carbon.

Regioselectivity: The substitution pattern on the final thiazole ring is determined by the specific α-halocarbonyl and thioamide used. For this compound, the chloromethyl group at the 5-position originates from the α-halocarbonyl precursor, while the ethoxy group at the 2-position is derived from the thioamide.

It has been demonstrated that the regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For instance, in the reaction of α-halogeno ketones with N-monosubstituted thioureas, neutral conditions exclusively yield 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed, indicating a shift in the regioselectivity of the cyclization step. rsc.org

Investigation of Key Precursors and Reaction Intermediates

The synthesis of this compound relies on the availability of suitable precursors that can be efficiently converted to the target molecule. Based on established synthetic routes for related compounds, several key precursors and intermediates can be identified.

A plausible synthetic pathway could start from readily available materials and proceed through a series of transformations to construct the desired thiazole. A related compound, 2-chloro-5-chloromethyl-1,3-thiazole, is often synthesized from precursors like allyl isothiocyanate or 1-isothiocyanato-2-chloro-2-propene. google.comgoogle.comunifiedpatents.com

Key Precursors:

For the synthesis of this compound, the following precursors are of significant interest:

Ethyl N-(1,3-dichloropropan-2-ylidene)carbamate: This compound could serve as a key building block, providing the C4, C5 (with the chloromethyl group), and nitrogen atoms of the thiazole ring.

A source of the ethoxy group and sulfur: A reagent like ethyl thioformate or a related thio-ester could introduce the 2-ethoxy group and the sulfur atom.

1,3-Dichloroacetone: This is a common precursor for introducing the C4 and C5 fragments of the thiazole ring, including the chloromethyl group at C5. asianpubs.org

Ethyl thiooxamate: This precursor can provide the C2-ethoxy fragment and the nitrogen atom.

The table below summarizes potential key precursors and their roles in the synthesis.

| Precursor | Role in the Final Molecule |

|---|---|

| 1,3-Dichloroacetone | Provides the C4 and C5 atoms, including the chloromethyl group. |

| Ethyl thiooxamate | Provides the C2 atom with the ethoxy group and the nitrogen atom. |

| Ethyl thioformate | Potential source for the C2-ethoxy fragment. |

| Lawesson's Reagent | Used for the thionation of a corresponding oxazole precursor. |

Reaction Intermediates:

The reaction pathway likely involves several key intermediates. Following the principles of the Hantzsch synthesis, the initial reaction between an α-halocarbonyl (like 1,3-dichloroacetone) and a thioamide (like ethyl thiooxamate) would lead to a thioether intermediate. This intermediate would then undergo cyclization via an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl group, forming a hydroxythiazoline intermediate. Subsequent dehydration of this intermediate would yield the final aromatic thiazole ring. The proposed reaction mechanism and key intermediates are depicted below.

Step 1: Nucleophilic attack of the sulfur from ethyl thiooxamate on the α-carbon of 1,3-dichloroacetone.

Step 2: Formation of an S-alkylated thioimidate intermediate.

Step 3: Intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon, forming a 4-hydroxy-4-(chloromethyl)thiazolidine intermediate.

Step 4: Dehydration of the cyclic intermediate to form the aromatic this compound.

Understanding these precursors and intermediates is fundamental for optimizing reaction conditions, improving yields, and developing novel synthetic strategies for this important thiazole derivative.

Mechanistic Organic Chemistry of 5 Chloromethyl 2 Ethoxy 1,3 Thiazole Synthesis

Detailed Reaction Mechanisms for Thiazole (B1198619) Ring Formation

The synthesis of 5-(chloromethyl)-2-ethoxy-1,3-thiazole can be conceptually approached via the Hantzsch thiazole synthesis. This method traditionally involves the condensation of an α-haloketone with a thioamide. For the target molecule, plausible starting materials would be 1,3-dichloroacetone, which provides the C4, C5, and the chloromethyl group, and O-ethyl thiocarbamate, which serves as the source for the C2, nitrogen, sulfur, and the ethoxy group.

The reaction mechanism can be delineated in the following steps:

Nucleophilic Attack: The reaction commences with the nucleophilic sulfur atom of O-ethyl thiocarbamate attacking one of the electrophilic carbonyl carbons of 1,3-dichloroacetone. This initial step is a classic example of nucleophilic addition to a carbonyl group.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Cyclization: Subsequently, an intramolecular nucleophilic attack occurs where the nitrogen atom of the thiocarbamate attacks the other carbonyl carbon of the acetone backbone. This step results in the formation of a five-membered ring, a hydroxylated thiazoline intermediate.

Dehydration and Aromatization: The reaction culminates in a dehydration step, where the hydroxyl group is eliminated as a water molecule, leading to the formation of the aromatic thiazole ring. The driving force for this final step is the stability gained through aromatization of the heterocyclic ring.

An alternative pathway could involve the initial reaction at the α-carbon bearing a chlorine atom, followed by cyclization. However, the reaction at the carbonyl carbon is generally favored. The regioselectivity of the reaction, which determines the final substitution pattern, can be influenced by the specific reaction conditions, such as the solvent and the presence of catalysts.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of sulfur from O-ethyl thiocarbamate on a carbonyl carbon of 1,3-dichloroacetone. | Thiohemiketal-like species |

| 2 | Intramolecular nucleophilic attack by the nitrogen atom onto the second carbonyl carbon. | Dihydroxythiazolidine derivative |

| 3 | Dehydration of the cyclic intermediate. | Thiazolium cation intermediate |

| 4 | Aromatization to form the final thiazole ring. | This compound |

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the Hantzsch thiazole synthesis, often leading to improved reaction rates, higher yields, and enhanced selectivity. Both acid and base catalysis can be employed, and more recently, the use of solid-supported and other heterogeneous catalysts has gained prominence due to their environmental benefits and ease of separation.

Acid Catalysis: In the synthesis of this compound, a Brønsted acid catalyst can protonate the carbonyl oxygen of 1,3-dichloroacetone, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the thioamide. rsc.org This can significantly accelerate the rate of the reaction. Lewis acids can also be employed to activate the carbonyl group. Under acidic conditions, the dehydration step is also promoted. rsc.org

Base Catalysis: A base can deprotonate the thioamide, increasing its nucleophilicity and promoting the initial attack on the α-haloketone. However, in the case of O-ethyl thiocarbamate, strong basic conditions might lead to side reactions.

Heterogeneous Catalysis: The use of solid acid catalysts, such as silica-supported tungstosilisic acid, has been shown to be effective in Hantzsch-type syntheses. mdpi.com These catalysts offer the advantages of easy recovery and reusability, aligning with the principles of green chemistry. The acidic sites on the catalyst surface can activate the carbonyl compound and facilitate the cyclization and dehydration steps.

The choice of catalyst can also influence the regioselectivity of the reaction, which is particularly important when unsymmetrical α-haloketones are used. For the synthesis of this compound from 1,3-dichloroacetone, while the starting ketone is symmetrical, the catalyst can still play a role in promoting the desired reaction pathway over potential side reactions.

| Catalyst Type | Mode of Action | Potential Advantages |

| Brønsted Acid (e.g., HCl, H₂SO₄) | Protonates the carbonyl oxygen, increasing electrophilicity. | Increased reaction rate, promotes dehydration. rsc.org |

| Lewis Acid (e.g., ZnCl₂, AlCl₃) | Coordinates to the carbonyl oxygen, enhancing electrophilicity. | Can be effective at lower concentrations. |

| Heterogeneous Acid (e.g., SiW/SiO₂) | Provides acidic sites on a solid support for activation. | Ease of separation, reusability, environmentally friendly. mdpi.com |

Kinetic Studies of Synthetic Transformations

The Hantzsch synthesis is typically a second-order reaction, with the rate being dependent on the concentrations of both the α-haloketone and the thioamide. The rate law can be expressed as:

Rate = k[α-haloketone][thioamide]

Several factors can influence the rate constant, k:

Nature of the Halogen: The reactivity of the α-haloketone follows the order I > Br > Cl, which is consistent with the leaving group ability of the halide in the initial nucleophilic substitution step (if that is the rate-determining step).

Solvent Polarity: The reaction rate is often influenced by the polarity of the solvent. Polar protic solvents can stabilize the transition states and intermediates, thereby affecting the reaction rate.

Temperature: As with most chemical reactions, the rate of the Hantzsch synthesis increases with temperature. The Arrhenius equation can be used to describe this relationship and to determine the activation energy of the reaction.

Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst will also appear in the rate law, and the reaction order with respect to the catalyst can provide insights into the catalytic cycle.

Kinetic studies of similar Hantzsch reactions have shown that the rate-determining step can vary depending on the specific reactants and reaction conditions. It can be the initial nucleophilic attack of the thioamide on the α-haloketone or the subsequent cyclization step.

| Factor | Influence on Reaction Rate | Typical Observation |

| Reactant Concentration | Directly proportional | Follows second-order kinetics. |

| Temperature | Increases with temperature | Obeys the Arrhenius equation. |

| Solvent | Dependent on polarity and proticity | Polar solvents can facilitate the reaction. |

| Catalyst | Increases rate | The reaction order with respect to the catalyst provides mechanistic insights. |

Chemical Reactivity and Derivatization Strategies for 5 Chloromethyl 2 Ethoxy 1,3 Thiazole

Reactivity at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the C5 position of the thiazole (B1198619) ring is the most reactive site for many common chemical transformations. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of many derivatization strategies for this compound.

Nucleophilic Substitution Reactions

The primary mode of reaction at the chloromethyl group is nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. A diverse range of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the introduction of a wide array of functional groups at the C5-methyl position.

Common nucleophiles that can be used include amines, thiols, azides, and cyanide ions. For instance, the reaction with primary or secondary amines yields the corresponding aminomethylthiazole derivatives. Thiolates can be used to introduce sulfur-containing moieties, while sodium azide (B81097) provides a route to azidomethylthiazoles, which can be further transformed. The reaction with sodium cyanide would introduce a cyanomethyl group, which can serve as a precursor for carboxylic acids, amides, or amines.

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | 5-((Dialkylamino)methyl)-2-ethoxy-1,3-thiazole |

| Thiolate | RSNa | 5-((Alkylthio)methyl)-2-ethoxy-1,3-thiazole |

| Azide | NaN₃ | 5-(Azidomethyl)-2-ethoxy-1,3-thiazole |

| Cyanide | NaCN | 2-(2-Ethoxy-1,3-thiazol-5-yl)acetonitrile |

| Thioacetate | CH₃COSNa | S-((2-Ethoxy-1,3-thiazol-5-yl)methyl) ethanethioate |

Transformations to Other Functional Groups (e.g., aldehydes, alcohols, amines)

The versatile chloromethyl group can also be converted into a variety of other important functional groups, significantly expanding the synthetic utility of 5-(chloromethyl)-2-ethoxy-1,3-thiazole.

Aldehydes: The transformation to an aldehyde (2-ethoxy-1,3-thiazole-5-carbaldehyde) can be achieved through several methods. One common approach is the Sommelet reaction, which involves the reaction of the chloromethyl compound with hexamethylenetetramine followed by hydrolysis. Another method is the Kröhnke oxidation, where the chloromethyl group is first converted to a pyridinium (B92312) salt, which is then treated with a nitroso compound and subsequently hydrolyzed.

Alcohols: The synthesis of (2-ethoxy-1,3-thiazol-5-yl)methanol (B2736227) can be accomplished by the hydrolysis of the chloromethyl group. This reaction is typically carried out under basic conditions, for example, by treatment with an aqueous solution of a carbonate or hydroxide (B78521) salt. Alternatively, the chloride can be displaced by an acetate (B1210297) group, followed by hydrolysis of the resulting ester to yield the alcohol.

Amines: Primary amines, specifically (2-ethoxy-1,3-thiazol-5-yl)methanamine, can be prepared from the chloromethyl precursor through various synthetic routes. The Delépine reaction offers a classic method, involving the reaction with hexamethylenetetramine followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. organic-chemistry.orgwikipedia.org Another common strategy is the Gabriel synthesis, which involves the reaction with potassium phthalimide (B116566) followed by hydrazinolysis. A more direct approach involves the reaction with sodium azide to form the corresponding azidomethyl derivative, which can then be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride or by catalytic hydrogenation.

| Target Functional Group | Synthetic Method | Key Reagents |

| Aldehyde | Sommelet Reaction | Hexamethylenetetramine, H₂O |

| Aldehyde | Kröhnke Oxidation | Pyridine (B92270), p-nitrosodimethylaniline, acid hydrolysis |

| Alcohol | Hydrolysis | Na₂CO₃(aq) or NaOH(aq) |

| Alcohol | Acetate displacement and hydrolysis | 1. NaOAc; 2. NaOH/H₂O |

| Primary Amine | Delépine Reaction | Hexamethylenetetramine, HCl/EtOH |

| Primary Amine | Gabriel Synthesis | Potassium phthalimide, hydrazine |

| Primary Amine | Azide Reduction | 1. NaN₃; 2. LiAlH₄ or H₂/Pd |

Reactivity of the Ethoxy Moiety

The ethoxy group at the C2 position of the thiazole ring is generally less reactive than the chloromethyl group. However, under specific conditions, it can undergo cleavage or modification, providing another avenue for the derivatization of the molecule.

Ether Cleavage Reactions

The cleavage of the ethyl ether to the corresponding 2-hydroxy-1,3-thiazole derivative (which exists in tautomeric equilibrium with the thiazol-2(3H)-one) typically requires harsh conditions. This reaction is generally accomplished by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. Another powerful reagent for ether cleavage is boron tribromide (BBr₃), which can often effect the reaction at lower temperatures. ufp.ptnih.gov

Modifications and Functional Group Interconversions

While direct modification of the ethoxy group is less common, its cleavage to the hydroxyl group opens up possibilities for further functionalization. The resulting 2-hydroxythiazole can be alkylated with different alkyl halides to introduce a variety of ether linkages. It can also be converted to a triflate, which can then participate in cross-coupling reactions.

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The C5 position is generally the most susceptible to electrophilic attack in unsubstituted thiazoles. However, in this compound, the C5 position is already substituted.

The ethoxy group at the C2 position is an activating group and would be expected to direct incoming electrophiles. However, the reactivity of the thiazole ring in this specific compound towards electrophilic substitution is not extensively documented in readily available literature. It is plausible that under forcing conditions, electrophilic substitution, such as halogenation or nitration, could occur at the C4 position. The electron-donating nature of the ethoxy group would favor substitution at this position.

Furthermore, the thiazole ring can be susceptible to metallation, particularly with strong bases like organolithium reagents. This would likely occur at the most acidic proton on the ring, which in this case would be at the C4 position, creating a nucleophilic center for reaction with various electrophiles.

Electrophilic Aromatic Substitution (EAS) at Ring Positions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the thiazole ring, the site of electrophilic attack is determined by the electron density of the ring carbons. Calculations and experimental data indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution in unsubstituted thiazoles. wikipedia.orgpharmaguideline.com However, in this compound, the C5 position is already substituted.

The reactivity and regioselectivity of the thiazole ring in this specific molecule are significantly influenced by the 2-ethoxy group. Alkoxy groups are potent activating groups in EAS reactions due to the lone pairs of electrons on the oxygen atom, which can be donated into the ring system through resonance. This effect increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. youtube.com The ethoxy group directs incoming electrophiles to the ortho and para positions. In the context of the thiazole ring, the position para to C2 is C5, and the position ortho is C4 (as C3 is nitrogen).

Given that the C5 position is blocked by the chloromethyl group, electrophilic attack is strongly directed to the C4 position. The general mechanism for EAS involves the initial attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of the electron-donating ethoxy group helps to stabilize the positive charge in the sigma complex, thereby accelerating the reaction rate compared to an unsubstituted thiazole. youtube.com

Common EAS reactions applicable to this system include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.commasterorganicchemistry.com

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product | Rationale |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-(chloromethyl)-2-ethoxy-1,3-thiazole | The 2-ethoxy group is an activating, ortho, para-director. Since the para (C5) position is blocked, substitution occurs at the ortho (C4) position. |

| Nitration | HNO₃, H₂SO₄ | 5-(Chloromethyl)-2-ethoxy-4-nitro-1,3-thiazole | The powerful nitronium ion (NO₂⁺) electrophile attacks the most activated available position, C4. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-(chloromethyl)-2-ethoxy-1,3-thiazole | Introduction of an acyl group at the C4 position, driven by the directing effect of the ethoxy substituent. |

Cycloaddition and Annulation Reactions to Form Fused Thiazole Systems

Thiazoles can participate in cycloaddition reactions to form more complex, fused heterocyclic systems. However, due to the aromatic stability of the thiazole ring, these reactions often require forcing conditions such as high temperatures. wikipedia.org A notable example is the Diels-Alder reaction with alkynes, which typically proceeds with subsequent extrusion of sulfur to yield pyridine derivatives. wikipedia.org

More contemporary methods involve [3+2] cycloaddition reactions, which can be used to construct fused ring systems. For instance, thiazolium salts have been employed in asymmetric [3+2] cycloaddition reactions to produce enantioenriched hydropyrrolo-thiazoles. rsc.orgresearchgate.net Another strategy involves the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with nitriles to synthesize substituted thiazoles. rsc.org

Annulation reactions represent a powerful strategy for constructing fused thiazole systems through cascade processes. These reactions often involve the formation of multiple bonds in a single synthetic operation. For example, various methods have been developed for the synthesis of pyrano[2,3-d]thiazoles and other fused systems starting from functionalized thiazole precursors. purkh.com Recent advances include photocatalytic annulation of enaminones with thioureas and Dess-Martin periodinane (DMP)-mediated cascade reactions to form thiazole-5-carbaldehydes. organic-chemistry.orgbohrium.comresearchgate.netacs.orgnih.gov

For this compound, the chloromethyl group serves as a versatile handle to synthesize precursors for such reactions. For example, it can be converted into a phosphonium (B103445) salt to undergo a Wittig reaction, introducing a double bond that can act as a dienophile in a subsequent cycloaddition reaction.

Table 2: Examples of Annulation Strategies for Fused Thiazole Synthesis

| Reaction Type | Key Reactants | Fused System Formed | Reference |

| Michael Addition/Cyclization | Thiazolidinones, α-Cinnamonitriles | Pyrano[2,3-d]thiazoles | purkh.com |

| Photocatalytic Annulation | Enaminones, Thioureas | Fused 2-Aminothiazoles | organic-chemistry.org |

| Cascade Annulation | Enaminones, KSCN, DMP | Thiazole-5-carbaldehydes | bohrium.comresearchgate.netacs.orgnih.gov |

| [3+2] Cycloaddition | Thiazolium salts, Electron-deficient alkenes | Hydropyrrolo-thiazoles | rsc.org |

Development of Novel this compound Derivatives

The development of novel derivatives from this compound primarily leverages the high reactivity of the chloromethyl group as an electrophile in Sₙ2 reactions. This C5 side chain acts as a key building block, allowing for the facile introduction of a wide array of functional groups and moieties, leading to new compounds with potentially valuable biological or material properties. mdpi.comjpionline.org

The synthesis of these derivatives typically involves reacting this compound with a suitable nucleophile. This approach is widely used in the synthesis of biologically active molecules, where the thiazole core is a common scaffold. nih.gov

Key Derivatization Reactions:

Reaction with N-Nucleophiles: Amines, anilines, hydrazides, and heterocyclic amines can readily displace the chloride to form the corresponding 5-(aminomethyl)thiazole derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.gov

Reaction with O-Nucleophiles: Alcohols and phenols, typically in the presence of a base, can react to form ether linkages, yielding 5-(alkoxymethyl)- or 5-(aryloxymethyl)thiazole derivatives.

Reaction with S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react efficiently to form thioether derivatives, which are common in various bioactive compounds.

Formation of Carboxamides: The chloromethyl group can be used to alkylate the nitrogen of primary or secondary amides, leading to N-substituted amide derivatives. Thiazole-5-carboxamides are a class of compounds that have been investigated for anticancer activity. mdpi.comresearchgate.net

Reaction with Other Nucleophiles: Other nucleophiles such as azide ions (leading to 5-(azidomethyl)thiazoles, which can be further modified via click chemistry or reduction) and cyanide ions can also be employed to introduce further functionality.

Table 3: Synthetic Strategies for Derivatization of this compound

| Nucleophile Class | Example Nucleophile | Reaction Condition | Resulting Derivative Structure (R-group at C5) |

| Primary Amines | R¹-NH₂ | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | -CH₂-NH-R¹ |

| Secondary Amines | R¹R²-NH | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | -CH₂-NR¹R² |

| Thiols | R¹-SH | Base (e.g., NaH), Solvent (e.g., THF) | -CH₂-S-R¹ |

| Alcohols/Phenols | R¹-OH | Base (e.g., NaH), Solvent (e.g., THF) | -CH₂-O-R¹ |

| Carboxamides | R¹-CONH₂ | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | -CH₂-NH-COR¹ |

| Azides | NaN₃ | Solvent (e.g., DMSO) | -CH₂-N₃ |

These derivatization strategies highlight the utility of this compound as a versatile intermediate for accessing a broad chemical space of novel thiazole-containing compounds.

Advanced Spectroscopic and Analytical Characterization of 5 Chloromethyl 2 Ethoxy 1,3 Thiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of a molecule. For 5-(Chloromethyl)-2-ethoxy-1,3-thiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethoxy protons, the chloromethyl protons, and the thiazole (B1198619) ring proton. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern of an ethyl group. The chloromethyl group's protons would likely appear as a singlet, and the proton on the thiazole ring would also be a singlet.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including those of the ethoxy group, the chloromethyl group, and the three distinct carbons of the thiazole ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: The following data is a prediction based on the analysis of structurally similar compounds, as specific experimental data for this compound is not widely available in published literature.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.8 | Singlet | 2H | -CH₂ -Cl |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: The following data is a prediction based on the analysis of structurally similar compounds, as specific experimental data for this compound is not widely available in published literature.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14 | -O-CH₂-CH₃ |

| ~35 | -CH₂ -Cl |

| ~68 | -O-CH₂ -CH₃ |

| ~120 | Thiazole-C4 |

| ~140 | Thiazole-C5 |

To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would show correlations between coupled protons, for instance, between the methyl and methylene protons of the ethoxy group. An HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms, confirming the assignments made in the 1D NMR spectra.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₈ClNOS), the expected exact mass can be calculated. The observation of the molecular ion peak in the HRMS spectrum corresponding to this calculated mass would provide strong evidence for the compound's identity. The isotopic pattern of the molecular ion, particularly the presence of the ³⁷Cl isotope, would further corroborate the presence of a chlorine atom in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display characteristic absorption bands. These would include C-H stretching vibrations for the alkyl groups, C-O stretching for the ether linkage, C=N and C=C stretching vibrations characteristic of the thiazole ring, and a C-Cl stretching band for the chloromethyl group.

Table 3: Predicted FTIR Spectral Data for this compound Note: The following data is a prediction based on the analysis of structurally similar compounds, as specific experimental data for this compound is not widely available in published literature.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2980-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~1600-1450 | Medium | C=N and C=C stretch (thiazole ring) |

| ~1250-1050 | Strong | C-O stretch (ether) |

Elemental Analysis for Compound Purity and Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. For this compound, the experimentally determined percentages should align closely with the calculated theoretical values based on its molecular formula (C₆H₈ClNOS). This technique is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 40.56 |

| Hydrogen | H | 1.01 | 4.54 |

| Chlorine | Cl | 35.45 | 19.96 |

| Nitrogen | N | 14.01 | 7.88 |

| Oxygen | O | 16.00 | 9.00 |

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC)

Advanced chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can provide a quantitative measure of purity by separating the compound from any starting materials, byproducts, or degradation products. When coupled with a mass spectrometer (LC-MS), these techniques not only separate the components of a mixture but also provide mass information for each component, aiding in the identification of impurities. A single, sharp peak in the chromatogram at a specific retention time would be indicative of a high-purity sample.

Computational Chemistry and Theoretical Studies of 5 Chloromethyl 2 Ethoxy 1,3 Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecules. These methods can predict molecular geometries, electronic distributions, and energetic properties with a high degree of accuracy. For 5-(Chloromethyl)-2-ethoxy-1,3-thiazole, DFT calculations can be employed to model its behavior and predict its chemical reactivity. nih.govresearchgate.net

The electronic structure of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.netnih.gov A small HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the ethoxy group, while the LUMO is likely to be distributed over the thiazole ring and the electron-withdrawing chloromethyl group. The calculated HOMO-LUMO gap can indicate the molecule's propensity to undergo reactions such as nucleophilic substitution at the chloromethyl group.

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. For this compound, DFT calculations can predict the characteristic stretching and bending frequencies of the C-Cl, C-O, C=N, and C-S bonds, as well as the vibrations of the thiazole ring. doi.org

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. mdpi.com The calculated maximum absorption wavelength (λmax) can provide information about the electronic transitions within the molecule, typically π→π* and n→π* transitions associated with the thiazole ring and its substituents.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-Cl | Stretching | 700 |

| C-O (ethoxy) | Stretching | 1250 |

| C=N (thiazole) | Stretching | 1600 |

| C-S (thiazole) | Stretching | 850 |

Bond Dissociation Enthalpy (BDE) is a measure of the strength of a chemical bond. Computational methods can be used to calculate the BDE for various bonds within a molecule, providing insights into its thermal stability and the likely pathways for bond cleavage. For this compound, the calculation of the C-Cl bond dissociation enthalpy is particularly relevant. This value would indicate the energy required to homolytically break this bond, which is a critical step in many reactions involving the chloromethyl group. A lower BDE for the C-Cl bond would suggest a higher reactivity of this functional group towards radical or nucleophilic substitution reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com This method is widely used in drug discovery to understand how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. Thiazole derivatives are known to exhibit a range of biological activities, and molecular docking can be employed to explore the potential interactions of this compound with various biological targets. nih.govsemanticscholar.org

The docking process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, which is an estimation of the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. For this compound, docking studies could identify potential protein targets and provide a rationale for its observed or predicted biological activity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Parameter | Value |

| Binding Affinity | -7.2 kcal/mol |

| Key Interacting Residues | TYR 234, LEU 345, SER 198 |

| Types of Interactions | Hydrogen bond with SER 198, Hydrophobic interactions with TYR 234 and LEU 345 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This involves calculating the potential energy surface for the reaction, which allows for the determination of the activation energy and the structure of the transition state.

For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group. Reaction pathway modeling can be used to investigate the mechanism of this reaction with various nucleophiles. By locating the transition state and calculating the activation barrier, one can predict the feasibility and rate of the reaction. This type of analysis can help in understanding the reactivity of the compound and in designing synthetic routes that utilize this reactive handle. The calculations can differentiate between different possible mechanisms, such as SN1 or SN2, by comparing the energies of the respective transition states and intermediates.

Structure Activity Relationship Sar Investigations of 5 Chloromethyl 2 Ethoxy 1,3 Thiazole Derivatives

Systematic Modification of the 5-(Chloromethyl)-2-ethoxy-1,3-thiazole Scaffold

Systematic modification of the this compound scaffold involves the strategic alteration of its core structure to probe the chemical space and identify key molecular features that govern its biological effects. These modifications typically target three main regions: the 2-ethoxy group, the 5-chloromethyl group, and the thiazole (B1198619) ring itself.

The 2-ethoxy group is a key site for modification. The ethoxy substituent can influence the electronic and steric properties of the molecule, which in turn can affect its binding to biological targets. Modifications at this position could include varying the length of the alkyl chain (e.g., methoxy, propoxy, butoxy) to explore the impact of lipophilicity on activity. Furthermore, the introduction of different functional groups, such as substituted phenyl rings or other heterocyclic moieties, can be explored to establish new interactions with target proteins.

A hypothetical series of systematic modifications to the this compound scaffold is presented in the table below to illustrate this process.

| Scaffold Position | Modification Strategy | Rationale |

| 2-Ethoxy Group | Vary alkyl chain length (methyl, propyl, etc.) | Modulate lipophilicity and steric bulk |

| Introduce aromatic or heterocyclic rings | Explore new binding interactions (e.g., pi-stacking) | |

| 5-Chloromethyl Group | Substitution with various nucleophiles (amines, thiols, etc.) | Introduce diverse functional groups to alter polarity and hydrogen bonding |

| Formation of covalent bonds with target residues | Enhance potency and duration of action | |

| Thiazole Ring (C4) | Introduction of small alkyl or electron-withdrawing/donating groups | Fine-tune the electronic properties of the heterocyclic core |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that are critical for their activity.

A typical 2D-QSAR study on thiazole derivatives involves calculating a variety of molecular descriptors for a set of analogs with known biological activities. laccei.org These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Multiple linear regression (MLR) or other machine learning algorithms are then used to build a mathematical model that relates these descriptors to the observed activity. laccei.org

For a hypothetical series of this compound analogs, a QSAR model might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(HOMO Energy)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

Dipole Moment is an electronic descriptor.

HOMO Energy (Highest Occupied Molecular Orbital energy) relates to the electron-donating ability of the molecule.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

Such a model could reveal, for instance, that an optimal balance of lipophilicity is required for activity, while a higher HOMO energy might be beneficial. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.net

| Descriptor | Physicochemical Property | Potential Influence on Activity |

| logP | Lipophilicity/Hydrophobicity | Membrane permeability and binding to hydrophobic pockets |

| Molar Refractivity | Steric Bulk/Polarizability | Fit within the binding site |

| Dipole Moment | Polarity | Electrostatic interactions with the target |

| HOMO/LUMO Energy | Electron Donating/Accepting Ability | Reactivity and charge-transfer interactions |

Influence of Substituents on Molecular Interactions and Pathways

The nature and position of substituents on the this compound scaffold directly influence its interactions with biological macromolecules and can affect its metabolic pathways.

Substituents on the thiazole ring can modulate the molecule's ability to form key interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions. For example, the introduction of a hydrogen bond donor or acceptor can facilitate anchoring of the molecule within a protein's active site. The electronic properties of substituents also play a crucial role; electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially making the molecule a better electron acceptor in charge-transfer interactions. mdpi.com Conversely, electron-donating groups can raise the HOMO energy, enhancing electron-donating capabilities. mdpi.com

The 2-ethoxy group, while seemingly simple, can participate in hydrophobic interactions within a binding pocket. Altering its size or replacing it with a more complex group can probe the dimensions of this pocket. The 5-chloromethyl group is particularly significant as it can act as a reactive electrophile, enabling the formation of covalent bonds with nucleophilic residues (e.g., cysteine, serine, or histidine) in a target protein. This can lead to irreversible inhibition, which may be desirable for certain therapeutic applications.

The metabolic stability of these compounds is also heavily influenced by their substituents. The introduction of groups that block common sites of metabolism (e.g., fluorination) can increase the compound's half-life. Conversely, incorporating functionalities that are readily metabolized can be a strategy for designing prodrugs or compounds with a shorter duration of action.

Design Principles for Modulating Molecular Properties

Based on SAR and QSAR studies of thiazole derivatives, several design principles can be formulated to modulate the molecular properties of this compound analogs for desired biological outcomes.

To enhance potency:

Optimize Lipophilicity: Fine-tune the logP value to achieve an optimal balance between aqueous solubility and membrane permeability, as suggested by QSAR models. This can be achieved by modifying the alkyl chain at the 2-position or the substituent at the 5-position.

Introduce Key Interacting Groups: Based on the target structure, introduce functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions to increase binding affinity.

Utilize Covalent Targeting: If the target protein has a suitable nucleophilic residue, the 5-chloromethyl group can be retained or modified to act as a covalent warhead, leading to potent and long-lasting inhibition.

To improve selectivity:

Exploit Structural Differences: Design substituents that capitalize on differences in the amino acid composition of the binding sites of the target versus off-target proteins.

Fine-tune Steric Properties: Introduce bulky groups that can create steric hindrance with off-target proteins while being accommodated by the desired target.

To modulate pharmacokinetic properties:

Enhance Metabolic Stability: Introduce blocking groups, such as fluorine atoms, at positions susceptible to metabolic attack.

Modulate Solubility: Incorporate polar functional groups (e.g., hydroxyl, amino groups) to improve aqueous solubility, which can be crucial for administration and distribution.

The systematic application of these design principles, guided by iterative cycles of synthesis, biological testing, and computational modeling, can lead to the development of this compound derivatives with optimized therapeutic potential.

Applications and Utility of this compound in Advanced Organic Synthesis

The heterocyclic compound this compound is a specialized chemical intermediate whose value in organic synthesis stems from the unique arrangement and reactivity of its functional groups. The molecule incorporates a stable thiazole core, an activating ethoxy group at the 2-position, and a reactive chloromethyl handle at the 5-position. This combination makes it a strategic building block for the synthesis of more complex molecular structures, particularly in the fields of medicinal and agricultural chemistry. This article explores the synthetic utility of this compound, focusing on its role as a versatile building block, its application in constructing complex molecules, its function in masked functional group chemistry, and its potential as an intermediate in agrochemical research.

Future Research Trajectories and Unexplored Potential in 5 Chloromethyl 2 Ethoxy 1,3 Thiazole Chemistry

Innovations in Environmentally Sustainable Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. researchgate.netbepls.com The future of synthesizing 5-(Chloromethyl)-2-ethoxy-1,3-thiazole and its analogs lies in the adoption of green chemistry principles to minimize environmental impact. bohrium.comsruc.ac.uk Research in this area is expected to focus on several key innovations.

One promising direction is the use of environmentally benign solvents, such as water or polyethylene glycol (PEG-400), to replace volatile organic solvents. bepls.com Catalyst-free multicomponent reactions conducted under microwave irradiation in aqueous media have already shown success in producing various trisubstituted thiazoles with high yields and short reaction times. bepls.com Another approach involves the development and utilization of recyclable, heterogeneous catalysts, such as silica-supported tungstosilicic acid, which facilitate easy separation and reuse, thereby reducing waste and cost. mdpi.com The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, further contributes to a more sustainable process by reducing energy consumption and the need for intermediate purification steps. mdpi.comresearchgate.net

| Synthetic Approach | Conventional Method | Green Alternative | Key Advantages of Green Alternative |

| Solvent | Volatile Organic Solvents (e.g., DMF, Dioxane) | Water, PEG-400, Deep Eutectic Solvents bepls.comnih.gov | Reduced toxicity, lower environmental impact, improved safety. |

| Catalyst | Homogeneous catalysts, often metal-based | Recyclable heterogeneous catalysts, biocatalysts bohrium.commdpi.com | Ease of separation and reuse, reduced catalyst waste. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound nih.govnih.govresearchgate.net | Faster reaction rates, higher yields, reduced energy consumption. |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions mdpi.comresearchgate.net | Increased efficiency, reduced waste, atom economy. |

This table illustrates potential green chemistry-based improvements for the synthesis of thiazole derivatives.

Exploration of Targeted Derivatization for Specific Research Applications

The structure of this compound offers distinct sites for chemical modification, making it an ideal candidate for targeted derivatization. The chloromethyl group at the C5 position is a highly reactive electrophilic site, susceptible to nucleophilic substitution. quinoline-thiophene.com This allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for screening in various research applications.

Future research will likely focus on synthesizing derivatives with potential biological activities. Thiazole-based compounds are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comdergipark.org.tr By strategically modifying the 5-(chloromethyl) position with different amines, thiols, or other nucleophiles, novel compounds can be designed to target specific enzymes or receptors. For instance, the synthesis of molecules containing more than one thiazole ring has been shown to enhance therapeutic activities. mdpi.comnih.gov Derivatization could lead to the development of new leads for drug discovery, particularly in the search for novel antibiotics to combat resistant bacteria or targeted anticancer agents. nih.govnih.gov

| Position on Thiazole Ring | Reactive Group on Parent Compound | Potential Derivatization Reaction | Example of Introduced Moiety | Potential Application |

| C5 | -CH₂Cl | Nucleophilic Substitution quinoline-thiophene.com | Amines, Thiols, Azides, Phenols | Antimicrobial agents, Anticancer agents mdpi.comnih.gov |

| C2 | -OCH₂CH₃ | Nucleophilic Aromatic Substitution | Hydrazines nih.gov | Antifungal agents nih.gov |

| Thiazole Ring | N/A | Cyclization Reactions | Fused heterocyclic systems (e.g., Imidazo[2,1-b]thiazole) nih.gov | Novel therapeutic scaffolds nih.gov |

This table outlines potential strategies for the targeted derivatization of this compound for various research applications.

Integration with Emerging Synthetic Techniques

To accelerate the synthesis and discovery of novel derivatives of this compound, the integration of emerging synthetic techniques is crucial. Microwave-assisted organic synthesis (MAOS) and continuous flow chemistry are two powerful technologies poised to revolutionize the preparation of these compounds. researchgate.netnih.gov

Microwave-assisted synthesis has been shown to dramatically reduce reaction times for thiazole formation, often from hours to mere minutes, while simultaneously improving product yields. nih.govresearchgate.netacs.org This technique is particularly well-suited for high-throughput synthesis, enabling the rapid generation of compound libraries for biological screening. nih.gov

Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. nih.govmtak.hu Reactions are performed in small-volume microreactors, which allows for excellent heat transfer and precise control over reaction parameters. nih.govnih.gov This technology is particularly beneficial for handling hazardous intermediates or exothermic reactions, which can be challenging in traditional batch processes. thieme-connect.com Multi-step continuous flow systems can automate the synthesis of complex molecules, such as functionalized thiazoles, without the need for isolating intermediates, leading to a more efficient and streamlined process. nih.govnih.gov

| Technique | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days nih.gov | Minutes nih.govacs.org | Minutes nih.govnih.gov |

| Yield | Moderate to good nih.gov | Often higher than conventional methods acs.org | High, with potential for optimization nih.gov |

| Scalability | Can be challenging | Limited for large scale | Readily scalable by running for longer times nih.gov |

| Safety | Risks associated with large volumes and exotherms | Improved safety due to smaller volumes | Enhanced safety with small reactor volumes and better control thieme-connect.com |

This table provides a comparison of conventional and emerging synthetic techniques for the preparation of thiazole derivatives.

Advanced Computational Modeling for Predictive Molecular Design

Advanced computational modeling is set to play a pivotal role in guiding the future design of derivatives based on the this compound scaffold. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and machine learning can predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized. researchgate.netbris.ac.uk

Molecular docking studies can be used to simulate the interaction of designed thiazole derivatives with specific biological targets, such as enzymes or protein receptors. nih.govijper.org This allows researchers to prioritize the synthesis of compounds with the highest predicted binding affinity and potential therapeutic effect. bris.ac.uk QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of new, unsynthesized molecules. dergipark.org.tr Furthermore, machine learning algorithms can analyze large datasets of existing compounds to identify key structural features associated with desired activities, guiding the rational design of novel and more effective thiazole derivatives. researchgate.net These predictive tools will significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising candidates. nih.gov

| Computational Tool | Application in Thiazole Chemistry | Predicted Outcome |

| Molecular Docking | Simulating binding of derivatives to target proteins (e.g., enzymes, receptors). bris.ac.ukijper.org | Binding affinity, interaction modes, potential for inhibition. |

| QSAR | Relating structural features of thiazoles to their biological activity. dergipark.org.tr | Predictive models for the potency of new derivatives. |

| Machine Learning | Analyzing large chemical libraries to identify active scaffolds. researchgate.net | Identification of novel thiazole structures with high probability of activity. |

| ADME Prediction | Calculating physicochemical and pharmacokinetic properties. nih.gov | Drug-likeness, oral bioavailability, potential toxicity. |

This table summarizes the application of advanced computational tools for the predictive design of this compound derivatives.

Fundamental Mechanistic Discoveries in Thiazole Reactivity

While much is known about the general reactivity of the thiazole ring, there remain unexplored areas, particularly concerning the interplay of substituents on molecules like this compound. The thiazole ring's reactivity is characterized by the electron-rich nature of the C5 position and the electron-deficient C2 position. pharmaguideline.com

Future research should delve into detailed mechanistic studies of this specific compound. The electron-donating ethoxy group at C2 and the electron-withdrawing chloromethyl group at C5 create a unique electronic profile that warrants investigation. Understanding the precise mechanisms of electrophilic and nucleophilic substitution on this substituted ring is essential. For example, kinetic studies on the nucleophilic substitution at the chloromethyl group can provide insights into the reaction rates and transition states, which is valuable for optimizing synthetic conditions. sciepub.com Investigating the potential for the thiazole ring to undergo ring-opening reactions under specific conditions could also lead to novel synthetic transformations. researchgate.net Such fundamental studies, combining experimental work with theoretical calculations, will not only deepen our understanding of thiazole chemistry but may also uncover novel reaction pathways for creating complex molecular architectures.

| Reaction Type | General Thiazole Reactivity | Influence of Substituents on this compound |

| Protonation | Occurs readily at the N3 position. pharmaguideline.com | The basicity of the nitrogen will be influenced by the electronic effects of the substituents. |

| Electrophilic Substitution | Prefers the electron-rich C5 position. pharmaguideline.com | The C5 position is already substituted; reactions may be directed to C4 or require forcing conditions. |

| Nucleophilic Substitution | Occurs at the electron-deficient C2 position, often requiring activation. pharmaguideline.com | The C2-ethoxy group could potentially be a leaving group. The C5-chloromethyl group is a primary site for Sₙ2 reactions. quinoline-thiophene.com |

| Deprotonation | The proton at C2 is the most acidic and can be removed by strong bases. pharmaguideline.com | The acidity of the C4 proton will be affected by the adjacent chloromethyl group. |

This table outlines the expected reactivity of this compound based on general principles of thiazole chemistry.

常见问题

Q. What contradictory findings exist regarding the regioselectivity of substitutions on this compound, and how can these be resolved?

- Methodological Answer : Discrepancies in substitution sites (e.g., thiazole C4 vs. C5) may arise from solvent polarity or catalyst choice. Mechanistic studies using deuterated solvents (e.g., DMF-d₇) and in-situ NMR can track reaction pathways. and suggest that polar aprotic solvents favor C4 functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。